5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE is a complex organic compound with a unique structure that combines a chlorinated phenoxy group, a thiazole ring, and a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID: Shares a similar phenoxy group but differs in its boronic acid moiety.
4-[(4-CHLORO-3-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID: Another related compound with a boronic acid group.
Uniqueness
5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE is unique due to its combination of a chlorinated phenoxy group, a thiazole ring, and a furanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H15ClN2O3S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-10-7-12(3-5-14(10)18)22-9-13-4-6-15(23-13)16(21)20-17-19-8-11(2)24-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
InChI Key |
DYTGNJBMSJRTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(S3)C)Cl |
Origin of Product |
United States |
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